REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1F)[C:5]#[N:6].C(N(C(C)C)C(C)C)C.[CH3:21][O:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27][NH2:28])=[CH:25][CH:24]=1>C(#N)C>[F:11][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([F:1])[C:9]=1[NH:28][CH2:27][C:26]1[CH:29]=[CH:30][C:23]([O:22][CH3:21])=[CH:24][CH:25]=1)[C:5]#[N:6]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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FC=1C=C(C#N)C=C(C1F)F
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Name
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|
Quantity
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33.3 mL
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Type
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reactant
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Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
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24.9 mL
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Type
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reactant
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Smiles
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COC1=CC=C(CN)C=C1
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by refluxing for 21 hours
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Duration
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21 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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DISSOLUTION
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Details
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followed by dissolution in ethyl acetate (500 ml)
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Type
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WASH
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Details
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which was washed with saturated aqueous sodium chloride solution (200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
After the organic layer was dried over sodium sulfate
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
|
This was purified by silica gel column chromatography (dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=C(C1NCC1=CC=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |